molecular formula C26H26ClFN2O3 B12131271 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B12131271
M. Wt: 468.9 g/mol
InChI Key: SVAFARSJRGDQBO-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a combination of chlorobenzoyl, phenoxy, fluorophenyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(4-Chlorobenzoyl)phenol and 4-(4-Fluorophenyl)piperazine. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Fenofibric acid: A compound with a similar chlorobenzoyl group, used in the treatment of hyperlipidemia.

    Fluconazole: Contains a fluorophenyl group and is used as an antifungal agent.

    Cetirizine: Features a piperazine ring and is used as an antihistamine.

Uniqueness

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H26ClFN2O3

Molecular Weight

468.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone

InChI

InChI=1S/C26H26ClFN2O3/c27-21-5-1-19(2-6-21)26(32)20-3-11-25(12-4-20)33-18-24(31)17-29-13-15-30(16-14-29)23-9-7-22(28)8-10-23/h1-12,24,31H,13-18H2

InChI Key

SVAFARSJRGDQBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=C(C=C4)F

Origin of Product

United States

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